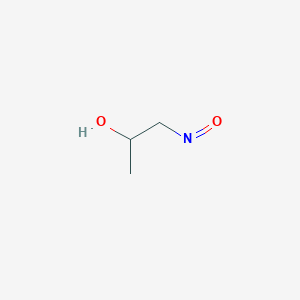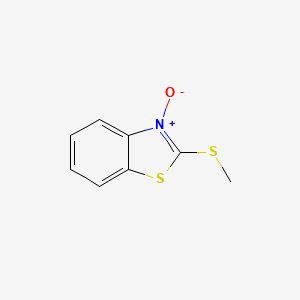
Benzothiazole, (methylthio)-, 3-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazole, (methylthio)-, 3-oxide is a heterocyclic compound that features a benzene ring fused to a thiazole ring, with a methylthio group and an oxide group attached. This compound is part of the benzothiazole family, which is known for its diverse biological and pharmacological activities.
Métodos De Preparación
The synthesis of benzothiazole, (methylthio)-, 3-oxide can be achieved through various synthetic routes. One common method involves the oxidation of benzothiazole derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions and yields the desired oxide product .
Industrial production methods for benzothiazole derivatives often involve multistep processes that include the formation of the benzothiazole ring followed by functionalization with the methylthio and oxide groups. These processes may utilize green chemistry principles to minimize the use of toxic solvents and reduce the formation of side products .
Análisis De Reacciones Químicas
Benzothiazole, (methylthio)-, 3-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction reactions may yield the corresponding thioethers. Substitution reactions involving nucleophiles can result in the replacement of the methylthio group with other functional groups .
Aplicaciones Científicas De Investigación
Benzothiazole, (methylthio)-, 3-oxide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzothiazole derivatives are investigated for their potential as antimicrobial, antitumor, and anti-inflammatory agents .
In the pharmaceutical industry, this compound is studied for its ability to inhibit specific enzymes and proteins involved in disease pathways. Its unique structure allows it to interact with various molecular targets, making it a valuable compound for drug discovery and development .
Mecanismo De Acción
The mechanism of action of benzothiazole, (methylthio)-, 3-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt key biological pathways and lead to therapeutic effects .
For example, benzothiazole derivatives have been shown to inhibit the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleotides. By inhibiting this enzyme, this compound can interfere with DNA replication and cell division, making it a potential antitumor agent .
Comparación Con Compuestos Similares
Benzothiazole, (methylthio)-, 3-oxide can be compared with other benzothiazole derivatives such as 2-aminobenzothiazole and 2-mercaptobenzothiazole. While these compounds share a common benzothiazole core, their functional groups and chemical properties differ .
2-Aminobenzothiazole: Contains an amino group at the 2-position, making it a versatile building block for the synthesis of various heterocyclic compounds.
2-Mercaptobenzothiazole: Features a thiol group at the 2-position, which imparts unique reactivity and is commonly used in the rubber industry as a vulcanization accelerator.
This compound is unique due to the presence of both a methylthio group and an oxide group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with molecular targets makes it a valuable compound for scientific research and industrial applications .
Propiedades
Número CAS |
91384-86-0 |
|---|---|
Fórmula molecular |
C8H7NOS2 |
Peso molecular |
197.3 g/mol |
Nombre IUPAC |
2-methylsulfanyl-3-oxido-1,3-benzothiazol-3-ium |
InChI |
InChI=1S/C8H7NOS2/c1-11-8-9(10)6-4-2-3-5-7(6)12-8/h2-5H,1H3 |
Clave InChI |
INNWJNJOZUXWCV-UHFFFAOYSA-N |
SMILES canónico |
CSC1=[N+](C2=CC=CC=C2S1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14369476.png)
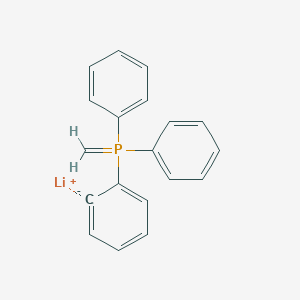
![1-{2-[(2-Aminonaphthalen-1-yl)sulfanyl]-5-nitrophenyl}ethan-1-one](/img/structure/B14369493.png)


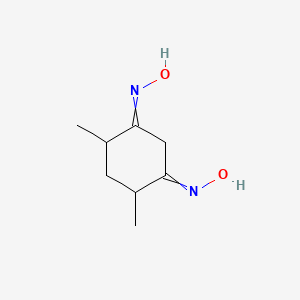

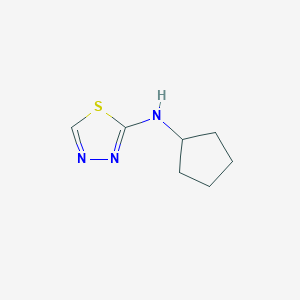
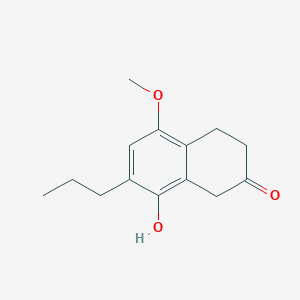
![Glycine, N-[(5-bromo-2-hydroxyphenyl)methylene]-](/img/structure/B14369526.png)
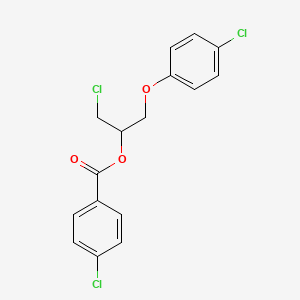
![2-[Bromo(phenyl)methyl]benzonitrile](/img/structure/B14369542.png)
![N-(3-Hydroxyphenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14369553.png)
